N-[5-CHLORO-2-(ETHYLSULFANYL)PHENYL]ADAMANTANE-1-CARBOXAMIDE
Overview
Description
N-[5-Chloro-2-(ethylsulfanyl)phenyl]adamantane-1-carboxamide is a synthetic compound with a unique structure that combines an adamantane core with a phenyl ring substituted with chlorine and ethylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-Chloro-2-(ethylsulfanyl)phenyl]adamantane-1-carboxamide typically involves the reaction of 5-chloro-2-(ethylsulfanyl)aniline with adamantane-1-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve high purity levels required for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-[5-Chloro-2-(ethylsulfanyl)phenyl]adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-[5-Chloro-2-(ethylsulfanyl)phenyl]adamantane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral, anticancer, and antimicrobial agent due to its unique structural features.
Materials Science: The compound’s adamantane core provides rigidity and thermal stability, making it useful in the development of advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of N-[5-Chloro-2-(ethylsulfanyl)phenyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The adamantane core enhances its ability to penetrate cell membranes, while the phenyl ring substitutions modulate its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(1-(Adamantan-1-yl)ethyl)-5-chloro-1H-indole-2-carboxamide: Similar in structure but with an indole ring instead of a phenyl ring.
5-Chloro-2-(4-chlorophenoxy)phenol: Shares the chloro-substituted phenyl ring but lacks the adamantane core.
Uniqueness
N-[5-Chloro-2-(ethylsulfanyl)phenyl]adamantane-1-carboxamide is unique due to its combination of an adamantane core with a chloro- and ethylsulfanyl-substituted phenyl ring. This unique structure imparts distinct physicochemical properties, such as enhanced stability and specific biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(5-chloro-2-ethylsulfanylphenyl)adamantane-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNOS/c1-2-23-17-4-3-15(20)8-16(17)21-18(22)19-9-12-5-13(10-19)7-14(6-12)11-19/h3-4,8,12-14H,2,5-7,9-11H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYASVTWYNMIUBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=C(C=C1)Cl)NC(=O)C23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.